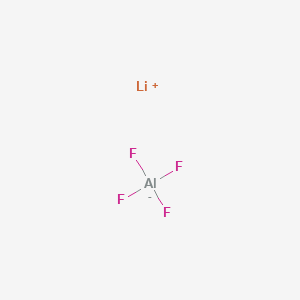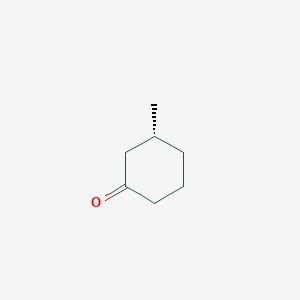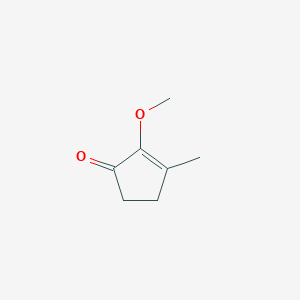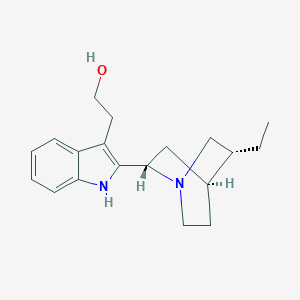
Pomolic acid
描述
It has a 30-carbon skeleton comprising five six-membered rings (A–E) with seven methyl groups and two hydroxyl groups . This compound was first isolated from the peels of apples and is commonly found in species of the families Rosaceae and Lamiaceae . Pomolic acid is known for its broad spectrum of pharmacological properties, including anti-cancer, antioxidant, antimicrobial, antiviral, antidiabetic, anti-inflammatory, and more .
科学研究应用
作用机制
苹果酸主要通过诱导凋亡发挥其作用。 它增强了胱天蛋白酶(-3、-8 和 -9)和 Bax 的活性,同时降低了抗凋亡 Bcl-2 水平 . 此外,它抑制 PI3K/Akt 信号通路,该通路对于细胞存活和增殖至关重要 . 这种机制使苹果酸成为一种很有前途的抗癌治疗剂。
生化分析
Biochemical Properties
Pomolic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix components . This inhibition is significant in the context of cancer metastasis, as MMPs facilitate tumor cell invasion. Additionally, this compound interacts with caspases, a family of protease enzymes, to induce apoptosis in cancer cells .
Cellular Effects
This compound exerts profound effects on various cell types and cellular processes. In cancer cells, it induces apoptosis through the activation of caspase-3 and caspase-9, leading to programmed cell death . It also affects cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival . Furthermore, this compound influences gene expression by modulating the activity of transcription factors like NF-κB, which plays a role in inflammatory responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as proteins and enzymes, altering their function. For example, this compound inhibits the activity of topoisomerase I and II, enzymes involved in DNA replication and transcription . This inhibition leads to DNA damage and subsequent cell death. Additionally, this compound modulates the expression of genes involved in apoptosis and cell cycle regulation, further contributing to its anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to light and high temperatures . Long-term studies have shown that this compound maintains its biological activity for extended periods, although its efficacy may decrease over time due to gradual degradation . In vitro studies have demonstrated sustained apoptotic effects in cancer cells over several days of treatment .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits significant anticancer activity with minimal toxicity . At higher doses, this compound can induce adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic benefits without causing harm . These findings highlight the importance of dose optimization in potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes phase I and phase II metabolism in the liver, where it is hydroxylated and conjugated with glucuronic acid . These metabolic transformations enhance its solubility and facilitate its excretion from the body. This compound also affects metabolic flux by inhibiting key enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to altered energy production in cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters such as P-glycoprotein, which plays a role in drug efflux and multidrug resistance . This compound’s interaction with these transporters can influence its cellular accumulation and distribution. Additionally, binding proteins in the blood can affect its bioavailability and tissue distribution .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity. It is predominantly localized in the cytoplasm and mitochondria, where it exerts its apoptotic effects . Targeting signals and post-translational modifications, such as phosphorylation, may direct this compound to specific cellular compartments . This localization is crucial for its interaction with mitochondrial proteins and the induction of apoptosis.
准备方法
苹果酸可以通过多种方法合成。 一种常见的方法是将苯甲酸与过氧化氢反应,然后进行酸碱中和以获得产物 . 工业生产方法通常涉及从苹果皮等天然来源中提取苹果酸,以及蔷薇科和唇形科的其他植物 .
化学反应分析
相似化合物的比较
苹果酸类似于其他五环三萜类化合物,如积雪草酸、没药酸、熊果酸和乌索酸 . 苹果酸在其特定的分子结构和对 SUMO 特异性蛋白酶 1 (SENP1) 的有效抑制方面是独特的,其 IC50 值为 5.1 μM . 这种特异性使其在某些治疗应用中特别有效。
结论
苹果酸是一种用途广泛的化合物,在科学研究和工业的各个领域具有巨大的潜力。其独特的化学结构和广泛的药理特性使其成为开发新型治疗剂和了解复杂生物过程的宝贵研究对象。
属性
IUPAC Name |
(1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1,10-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O4/c1-18-10-15-30(24(32)33)17-16-27(5)19(23(30)29(18,7)34)8-9-21-26(4)13-12-22(31)25(2,3)20(26)11-14-28(21,27)6/h8,18,20-23,31,34H,9-17H2,1-7H3,(H,32,33)/t18-,20+,21-,22+,23-,26+,27-,28-,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTYPLSBNNGEIS-OPAXANQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1(C)O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20930133 | |
| Record name | 3,19-Dihydroxyurs-12-en-28-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20930133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13849-91-7 | |
| Record name | Pomolic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13849-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pomolic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013849917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,19-Dihydroxyurs-12-en-28-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20930133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | POMOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60HAB1ZK1T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5H-Pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B81380.png)









